Branaplam - 1562338-42-4

Branaplam

Catalog Number: EVT-255760
CAS Number: 1562338-42-4
Molecular Formula: C22H27N5O2
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Branaplam is a small molecule splicing modulator [, , , ]. It is classified as a pyridazine derivative [] and plays a crucial role in scientific research as a tool to investigate and potentially treat diseases caused by aberrant RNA splicing [, , , , , , , , , ]. Branaplam specifically targets the splicing of pre-mRNA, altering the expression levels of specific proteins [, , , , , , , , ].

Future Directions
  • Understanding off-target effects: While promising, Branaplam can cause off-target effects by influencing the splicing of other genes [, , ]. Future studies should focus on understanding these off-target effects and developing strategies to mitigate them.
  • Exploring combination therapies: Investigating the synergistic effects of Branaplam with other therapeutic agents, such as antisense oligonucleotides, could lead to more effective treatment strategies [].

Risdiplam (RG7916)

Compound Description: Risdiplam is a small molecule splicing modifier that has been approved by the FDA for the treatment of spinal muscular atrophy (SMA). It works by increasing the inclusion of exon 7 in the SMN2 pre-mRNA, leading to increased levels of functional SMN protein [, , , , , , ]. Risdiplam is orally bioavailable and can cross the blood-brain barrier.

SMN-C5

Compound Description: SMN-C5 is a small molecule splicing modifier that targets the SMN2 gene [, ]. It acts by binding to the intermolecular RNA helix epitope, which contains an unpaired adenine within the G-2A-1G+1U+2 motif of the 5’-splice site [, ]. This interaction promotes the inclusion of exon 7 in the SMN2 pre-mRNA, leading to increased levels of functional SMN protein.

Relevance: SMN-C5 is considered a prototype for understanding the mechanism of action of small molecule splicing modifiers, including Branaplam [, ]. They both employ the principle of 5'-splice site bulge repair to enhance SMN2 exon 7 inclusion [, ].

LMI070

Compound Description: LMI070 is another name for Branaplam, used interchangeably in the literature [, , ].

SMN-CX

Compound Description: SMN-CX is a small molecule splicing modifier that targets the SMN2 gene [, ]. Similar to SMN-C5 and Branaplam, SMN-CX interacts with the intermolecular RNA helix epitope containing an unpaired adenine within the G-2A-1G+1U+2 motif of the 5’-splice site [, ]. This binding promotes the inclusion of exon 7 in the SMN2 pre-mRNA, resulting in increased levels of functional SMN protein.

Relevance: SMN-CX, along with SMN-C5, risdiplam, and Branaplam, belongs to a group of splicing modifiers that share a common binding mode to A-1 bulged 5'-splice sites [, ]. This highlights the existence of shared pharmacophores that can be targeted for modulating 5'-splice site selection with small molecules.

SMN-CY

Compound Description: SMN-CY is a small molecule splicing modifier that demonstrates activity towards the SMN2 gene [, ]. It binds to the intermolecular RNA helix epitope containing an unpaired adenine within the G-2A-1G+1U+2 motif of the 5’-splice site, similar to other splicing modifiers like SMN-C5, SMN-CX, risdiplam, and Branaplam [, ]. This interaction promotes the inclusion of exon 7 in the SMN2 pre-mRNA, leading to elevated levels of functional SMN protein.

Relevance: Notably, SMN-CY is recognized as the most structurally distinct SMN2 splicing modifier among the group []. Despite its differences, it still targets the same RNA region as Branaplam and other related compounds, indicating a shared mechanism for enhancing SMN2 exon 7 inclusion.

Compound 2

Compound Description: This compound refers to a pyridazine derivative that served as an early lead compound in the development of Branaplam []. It was identified through high-throughput phenotypic screening and exhibited promising activity in modulating SMN2 splicing.

Relevance: Compound 2 represents a key structural precursor to Branaplam []. Subsequent modifications and optimization of its pyridazine core led to the development of Branaplam with improved potency and drug-like properties.

Compound 26

Compound Description: This compound is a 1,3,4-thiadiazole derivative designed as a structural analog of Branaplam []. It incorporates a 2-fluorophenyl thiadiazole motif to achieve conformational constraint through intramolecular S···F noncovalent interactions.

Relevance: Compound 26 was developed through scaffold morphing of Branaplam, replacing the pyridazine core with a 1,3,4-thiadiazole ring []. This modification aimed to explore alternative structural scaffolds while maintaining or enhancing the compound’s ability to modulate SMN2 splicing.

Compound 27

Compound Description: Compound 27 is a potent, orally bioavailable, and CNS-penetrant small molecule splicing modifier that targets the huntingtin (HTT) gene []. It promotes the insertion of a pseudoexon containing a premature termination codon in the HTT pre-mRNA, leading to reduced HTT protein levels.

Relevance: While both are splicing modifiers, Compound 27 targets the HTT gene, while Branaplam targets the SMN2 gene []. This difference in target specificity highlights the versatility of splicing modulation as a therapeutic strategy for different diseases.

Nusinersen

Compound Description: Nusinersen is an antisense oligonucleotide therapy approved for the treatment of SMA [, , ]. It works by binding to the SMN2 pre-mRNA and promoting the inclusion of exon 7, leading to increased levels of functional SMN protein.

Overview

Branaplam is a small molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Huntington's disease and spinal muscular atrophy. It functions primarily as a splicing modulator, influencing the alternative splicing of pre-mRNA to promote the inclusion of specific exons, thereby altering gene expression profiles associated with these diseases.

Source

Branaplam was initially developed by Novartis and has been studied extensively in various preclinical and clinical settings. Its mechanism of action involves the modulation of splice site recognition, which is crucial for proper mRNA processing and protein synthesis.

Classification

Branaplam is classified as a splicing modulator. It interacts with RNA components of the spliceosome, specifically affecting the binding dynamics of small nuclear ribonucleoproteins (snRNPs) to pre-mRNA.

Synthesis Analysis

Methods

The synthesis of branaplam involves several key steps, typically starting from commercially available chemical precursors. The synthetic route includes:

  1. Formation of Key Intermediates: Initial reactions involve the formation of key intermediates through standard organic synthesis techniques such as nucleophilic substitutions and condensation reactions.
  2. Purification: The intermediates are purified using chromatographic techniques to ensure high purity before proceeding to the next steps.
  3. Final Assembly: The final assembly of branaplam is achieved through coupling reactions that form the complete molecular structure.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yields and minimize side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Branaplam's molecular structure can be characterized by its specific arrangement of atoms and functional groups that facilitate its interaction with RNA. The compound consists of a complex framework that allows it to bind effectively to target RNA sequences.

Data

  • Molecular Formula: C14_{14}H15_{15}N3_{3}O2_{2}
  • Molecular Weight: 257.29 g/mol
  • 3D Structure: Branaplam adopts a conformation that enables effective binding to splice sites in pre-mRNA, enhancing the inclusion of specific exons.
Chemical Reactions Analysis

Reactions

Branaplam undergoes several chemical interactions that are pivotal for its function as a splicing modulator. These include:

  • Binding Reactions: Branaplam binds to specific RNA sequences, particularly at splice sites, altering their recognition by the spliceosome.
  • Modulation Reactions: The presence of branaplam can shift the equilibrium between different splicing isoforms, promoting the inclusion of exons that would otherwise be skipped.

Technical Details

The binding affinity and kinetics are assessed using techniques like surface plasmon resonance and electrophoretic mobility shift assays, providing insights into how branaplam affects RNA-protein interactions.

Mechanism of Action

Process

Branaplam acts by promoting the inclusion of pseudoexons in pre-mRNA transcripts. This process involves:

  1. Recognition of Splice Sites: Branaplam enhances the recognition of non-canonical splice sites by snRNPs.
  2. Stabilization of RNA Complexes: It stabilizes the binding of U1 snRNP to 5' splice sites, leading to increased inclusion of targeted exons in mature mRNA.

Data

Studies have shown that treatment with branaplam results in significant reductions in mutant huntingtin protein levels in Huntington's disease models due to altered splicing patterns .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Branaplam is typically a white to off-white solid.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Branaplam is stable under acidic conditions but may degrade under prolonged exposure to light or high temperatures.
  • Reactivity: The compound exhibits reactivity towards nucleophiles due to its functional groups, which facilitate its interaction with RNA.
Applications

Scientific Uses

Branaplam has been primarily investigated for its potential in treating genetic disorders characterized by aberrant splicing patterns. Key applications include:

  • Huntington's Disease: By promoting the inclusion of specific exons in huntingtin mRNA, branaplam reduces levels of mutant huntingtin protein, which is implicated in disease pathology .
  • Spinal Muscular Atrophy: It has also been explored for its ability to modify splicing patterns associated with spinal muscular atrophy, aiming to enhance survival motor neuron protein levels .

Properties

CAS Number

1562338-42-4

Product Name

Branaplam

IUPAC Name

5-(1H-pyrazol-4-yl)-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol

Molecular Formula

C22H27N5O2

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C22H27N5O2/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15/h5-9,12-13,16,27-28H,10-11H2,1-4H3,(H,23,24)

InChI Key

STWTUEAWRAIWJG-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.